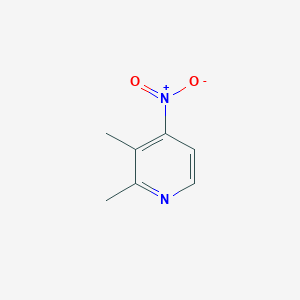
2,3-Dimethyl-4-nitropyridine
Descripción general
Descripción
2,3-Dimethyl-4-nitropyridine is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 . It is typically stored at room temperature and is available in a solid form . It is used in the manufacture of chloromethylated polystyrene .
Synthesis Analysis
The synthesis of 2,3-Dimethyl-4-nitropyridine involves using 2,3-lutidines as the initiation material, adding hydrogen peroxide and a suitable catalyst to obtain 2,3-lutidines-N-oxide. This is then treated with concentrated nitric acid/sulphuric acid or fuming nitric acid/sulphuric acid as a mixed acid nitrification reagent to prepare 2,3-dimethyl-4-nitropyridine-N-oxide .Molecular Structure Analysis
The InChI code for 2,3-Dimethyl-4-nitropyridine is 1S/C7H8N2O2/c1-5-6(2)8-4-3-7(5)9(10)11/h3-4H,1-2H3 . The ChemSpider ID is 130666 .Chemical Reactions Analysis
The reaction mechanism of 2,3-Dimethyl-4-nitropyridine is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis
2,3-Dimethyl-4-nitropyridine is a solid at room temperature . It has a molecular weight of 152.15 and a molecular formula of C7H8N2O2 .Aplicaciones Científicas De Investigación
Characterization and Structural Analysis
- 2,3-Dimethyl-4-nitropyridine and similar compounds have been extensively studied for their molecular structures and vibrational properties using techniques like density functional theory (DFT) calculations, IR, and Raman spectroscopy. These studies provide valuable insights into the compound's molecular geometry, bond lengths, angles, and vibrational frequencies (Yıldırım et al., 2011).
Reaction Mechanisms
- Research on reaction mechanisms involving 2,3-Dimethyl-4-nitropyridine has revealed interesting findings. For instance, the reaction with hydroxide ion in dimethyl sulfoxide produces stable substances with notable spectroscopic properties (Reinheimer et al., 1980).
Intermolecular Interactions and Crystal Structure
- The intermolecular interactions and crystal structure of this compound have been a subject of interest. Studies have shown that it forms monoclinic structures with unique hydrogen bonding and layer arrangements, influencing its vibrational properties (Hanuza et al., 1998).
Coordination Chemistry and Cytotoxicity
- The coordination chemistry of copper(II) complexes with 2,3-Dimethyl-4-nitropyridine N-oxide has been explored, revealing their potential as cytotoxic agents against various cancer cell lines. This highlights the compound's relevance in medicinal chemistry and drug design (Puszko et al., 2011).
Comparative Structural Analyses
- Comparative studies on different nitropyridines, including 2,3-Dimethyl-4-nitropyridine, have been conducted to understand their molecular structures, vibrational properties, and how these properties correlate with their crystal structures (Bryndal et al., 2012).
Carcinogenicity and Mutagenicity Research
- The carcinogenicity and mutagenicity of 4-nitropyridine 1-oxide derivatives, including 2,3-Dimethyl-4-nitropyridine, have been evaluated, providing important information for safety and regulatory aspects (Takahashi et al., 1979).
Spectroscopic Studies and Structural Elucidation
- Spectroscopic studies, such as IR and Raman spectroscopy, combined with X-ray crystallography, have been utilized to understand the structural characteristics and vibrational properties of 2,3-Dimethyl-4-nitropyridine and its derivatives (Oszust et al., 1997).
Safety And Hazards
2,3-Dimethyl-4-nitropyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also suspected of causing cancer . Safety measures include using personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .
Propiedades
IUPAC Name |
2,3-dimethyl-4-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-6(2)8-4-3-7(5)9(10)11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQGOUOZNCRFNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458979 | |
| Record name | 2,3-Dimethyl-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-4-nitropyridine | |
CAS RN |
68707-69-7 | |
| Record name | 2,3-Dimethyl-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dimethyl-4-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B1589628.png)








![5-Chloroimidazo[1,2-A]pyridine](/img/structure/B1589643.png)

![(3AR,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B1589647.png)